molecular formula C13H10F3NO3 B3021313 Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 71083-04-0

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B3021313
CAS RN: 71083-04-0
M. Wt: 285.22 g/mol
InChI Key: YHUWNMJUAZJACG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic building block and a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .


Synthesis Analysis

This compound exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . To enhance the cytotoxic activity of this compound, it was modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring .


Molecular Structure Analysis

The molecular formula of this compound is C13H10F3NO3 .


Chemical Reactions Analysis

Heating compound 1 with chloroacetyl chloride gave a mixture of two isomeric O-acylation products . The reaction with acetyl chloride in NaOH formed an N-acylation product . The reactions of compound 1 with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded the corresponding condensation products .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.22 . It has a melting point of >300 °C (lit.) and a predicted boiling point of 343.5±37.0 °C . The predicted density is 1.404±0.06 g/cm3 . It is an off-white powder .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been explored for its potential in the realm of antibacterial activity. A study by Lingaiah et al. (2012) synthesized novel α-amino acid functionalized quinolone derivatives using this compound. These derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with specific compounds showing notable efficacy (Lingaiah et al., 2012).

Anticancer Assessment

In the field of cancer research, this compound was found to have moderate cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. Modifications to this compound, such as changing the side-chain or forming new heterocyclic rings, were explored to enhance its cytotoxic activity (Regal, Shabana, & El‐Metwally, 2020).

Photodiode Applications

Another intriguing application of derivatives of this compound lies in the development of photodiodes. Elkanzi et al. (2020) synthesized a novel compound for photodiode applications, highlighting the versatility of quinoline derivatives in advanced materials science. Their research demonstrated significant optical behaviors and the potential for manufacturing organic photodiodes based on these nanostructured films (Elkanzi, Farag, Roushdy, & Mansour, 2020).

Safety and Hazards

The compound has hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P305+P351+P338 . It is classified as an irritant .

properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWNMJUAZJACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192343
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

391-02-6
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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